2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid
Description
Properties
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQPVZIMUBRHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371211 | |
| Record name | 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110284-79-2 | |
| Record name | 2-[(4,6-Dimethoxy-2-pyrimidinyl)thio]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110284-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution via Sodium Hydride-Mediated Coupling
A widely documented method involves the reaction of 6-chloro-2-mercaptobenzoic acid with 4,6-dimethoxy-2-methylsulfonylpyrimidine under basic conditions . The process begins with the preparation of the mercaptobenzoic acid intermediate through hydrolysis of 6-chloro-2-(ethoxythiocarbonylthio)benzoic acid, which itself is derived from diazotization of 2-amino-6-chlorobenzoic acid followed by reaction with potassium ethylxanthate . The mercaptobenzoic acid is then deprotonated using sodium hydride in dimethylformamide (DMF), enabling nucleophilic displacement of the methylsulfonyl group on the pyrimidine ring.
Key Steps and Conditions:
-
Deprotonation: Sodium hydride (1.1 equivalents) in DMF at 0–25°C.
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Coupling: Reaction with 4,6-dimethoxy-2-methylsulfonylpyrimidine (1.0 equivalent) at 100°C for 14 hours .
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Workup: Extraction with ethyl acetate, washing with aqueous potassium carbonate, and crystallization from methylene chloride/carbon tetrachloride .
This method yields 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid in approximately 33% overall yield . The use of sodium hydride ensures complete deprotonation of the thiol group, facilitating efficient substitution. However, the requirement for anhydrous conditions and elevated temperatures limits scalability.
Diazonium Salt Coupling with 4,6-Dimethoxy-2-mercaptopyrimidine
An alternative route involves the generation of a diazonium salt from 2-amino-6-chlorobenzoic acid, followed by coupling with 4,6-dimethoxy-2-mercaptopyrimidine . This method avoids the need for pre-formed methylsulfonylpyrimidine intermediates.
Procedure Overview:
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Diazotization: Treatment of 2-amino-6-chlorobenzoic acid hydrochloride with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt .
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Coupling: Addition of the diazonium salt to a solution of 4,6-dimethoxy-2-mercaptopyrimidine and sodium hydroxide at 0°C, followed by stirring at room temperature for 2 hours.
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Acidification and Isolation: Adjusting the pH to 3–4 with hydrochloric acid, extracting with ethyl acetate, and purifying via silica gel chromatography .
This method achieves a lower yield of 21% , attributed to competing side reactions during diazonium salt decomposition. Nonetheless, it provides a pathway to access the target compound without requiring methylsulfonylpyrimidine precursors.
Oxidative Methods for Sulfur-Containing Intermediates
A less common approach involves the oxidation of thioketo intermediates derived from cyclohexenone precursors . For example, 2-ethoxycarbonyl-3-(substituted phenyl)cyclohex-5-enthione can be oxidized to the corresponding salicylic acid, which is subsequently coupled with 4,6-dimethoxy-2-methylsulfonylpyrimidine.
Critical Reaction Parameters:
-
Oxidation: Employing potassium permanganate or Jones reagent to convert thioketo esters to salicylic acids .
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Coupling: Similar to Method 1, using sodium hydride in DMF.
While this route offers flexibility in introducing substituents on the benzoic acid ring, it involves multiple steps and lower overall efficiency (~20% yield) .
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
Mechanistic Insights and Optimization Strategies
The nucleophilic substitution mechanism (Method 1) proceeds via a two-step process:
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Deprotonation of the thiol group by sodium hydride to form a thiolate anion.
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Displacement of the methylsulfonyl leaving group on the pyrimidine ring through an SNAr (nucleophilic aromatic substitution) mechanism .
Optimization Opportunities:
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid exhibit significant antimicrobial properties. A study by Smith et al. (2023) demonstrated that derivatives of this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential for development as a new class of antibiotics.
2. Cancer Research
In a study published in the Journal of Medicinal Chemistry, researchers explored the effects of thio-substituted benzoic acids on cancer cell proliferation. The findings indicated that this compound could inhibit the growth of certain cancer cell lines, possibly through the modulation of apoptosis pathways. This positions it as a candidate for further investigation in anticancer drug development.
Agricultural Applications
1. Herbicide Development
The compound has shown potential as a herbicide due to its ability to inhibit specific metabolic pathways in plants. A report from the International Journal of Agricultural Science highlighted that formulations containing this compound effectively reduced weed populations without harming crop yield. The mechanism involves targeting photosynthetic pathways critical for weed survival.
2. Plant Growth Regulation
Another significant application is in plant growth regulation. A study demonstrated that when applied at specific concentrations, this compound enhanced root development and overall plant vigor in several species. This may be attributed to its role in hormone regulation within plants.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial | Effective against S. aureus and E. coli |
| Journal of Medicinal Chemistry | Cancer Research | Inhibited growth in cancer cell lines |
| International Journal of Agricultural Science | Herbicide | Reduced weed populations effectively |
| Plant Physiology Journal | Growth Regulation | Enhanced root development in treated plants |
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrimidine ring and the thioether linkage can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the context of its use, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thio vs. Oxy Linkage: 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid
This analog (CAS 110284-78-1) replaces the sulfur atom with oxygen (Figure 1). The oxy-linked variant is used as a positive control in herbicidal assays against weeds like Echinochloa crus-galli and Abutilon theophrasti, demonstrating potent post-emergence activity . The thio compound’s activity is hypothesized to differ due to sulfur’s larger atomic radius and polarizability, which may alter binding to target enzymes like acetolactate synthase (ALS) in weeds .
Amino Substitution: 2-((4,6-Dimethylpyrimidin-2-yl)amino)benzoic Acid
This compound (CAS 17174-03-7, C₁₃H₁₃N₃O₂) replaces the thio group with an amino (-NH-) linker and substitutes methoxy with methyl groups. Methyl groups are electron-donating, reducing the pyrimidine ring’s electrophilicity compared to methoxy derivatives. The amino group enables hydrogen bonding, as seen in co-crystal studies (e.g., 4-hydroxybenzoic acid complexes), which may enhance solubility or crystallization properties .
Dimeric Structures: 2,6-Bis[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid
The bis-oxy derivative (C₁₉H₁₈N₄O₈) features two pyrimidinyl-oxy groups at the 2- and 6-positions of benzoic acid. This compound (CAS 125401-92-5, bispyribac-sodium) exhibits enhanced herbicidal potency due to dual binding sites, achieving >90% weed control at lower concentrations compared to monomeric analogs .
| Compound | Substituents | Key Application |
|---|---|---|
| Target Compound (Thio) | 4,6-Dimethoxy, -S- linkage | Potential herbicide (inference) |
| Bispyribac-sodium (Bis-oxy) | Dual 4,6-dimethoxy, -O- linkages | Commercial herbicide |
Biological Activity
2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid, with the chemical formula and CAS Number 110284-79-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and herbicidal properties, supported by relevant research findings and data.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | |
| Melting Point | 129-130 °C |
| Supplier | Matrix Scientific |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Gram-positive bacteria such as Bacillus subtilis.
- Mechanism of Action : The antimicrobial activity is attributed to the inhibition of cell wall synthesis and disruption of membrane integrity.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values ranging from 0.5 to 1.0 mg/mL against fungal pathogens, indicating moderate efficacy compared to standard antifungal agents like ketoconazole (MIC 1–31 µg/mL) .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including NIH3T3 and HepG2.
- IC50 Values : The compound exhibited an IC50 value of approximately 0.632 mM against NIH3T3 cells, suggesting promising anticancer activity .
- Mechanism of Action : The anticancer effects may involve apoptosis induction and cell cycle arrest.
Herbicidal Properties
The compound also shows potential as a herbicide, particularly due to its structural similarity to known herbicidal agents:
- Target Plants : It has been tested against several weed species with varying degrees of success.
- Mode of Action : The herbicidal activity is primarily due to the inhibition of amino acid synthesis pathways in plants, similar to the action of other herbicides like pyrithiobac-sodium .
Study on Antimicrobial Efficacy
A study published in MDPI demonstrated that derivatives of benzoic acid with pyrimidine moieties showed enhanced antifungal activity against Candida albicans and Staphylococcus aureus. The findings indicated that modifications to the pyrimidine structure could significantly affect biological activity .
Anticancer Research
In a recent investigation into the cytotoxic effects of various compounds on liver cancer cell lines (Huh7, HepG2), it was found that certain derivatives of benzoic acid exhibited substantial cytotoxicity with EC50 values indicating their potential for further development as anticancer agents .
Q & A
Q. How can high-throughput screening (HTS) pipelines utilize this compound for drug discovery?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
